Cas no 1380897-32-4 (3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF)

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF 化学的及び物理的性質
名前と識別子
-
- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF
- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF
- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.50 M in THF
- 1380897-32-4
- Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide
- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.50 M in 2-MeTHF
-
- MDL: MFCD11113498
- インチ: 1S/C7H5F2O.BrH.Mg/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1
- InChIKey: RWUCNFVDYZYCNS-UHFFFAOYSA-M
- SMILES: [Br-].[Mg+2].FC1=C(C=[C-]C=C1OC)F
計算された属性
- 精确分子量: 245.93423g/mol
- 同位素质量: 245.93423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB431675-50 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |
1380897-32-4 | 50 ml |
€550.50 | 2024-04-19 | ||
abcr | AB431675-25 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |
1380897-32-4 | 25 ml |
€343.10 | 2024-04-19 | ||
abcr | AB430820-500 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF |
1380897-32-4 | 500 ml |
€1143.80 | 2023-09-04 | ||
abcr | AB431675-25ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |
1380897-32-4 | 25ml |
€343.10 | 2025-02-20 | ||
abcr | AB431675-50ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |
1380897-32-4 | 50ml |
€550.50 | 2025-02-20 | ||
abcr | AB430820-25 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF; . |
1380897-32-4 | 25 ml |
€343.10 | 2024-04-19 | ||
abcr | AB430820-250 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF |
1380897-32-4 | 250 ml |
€783.00 | 2023-09-04 | ||
abcr | AB430820-100 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF |
1380897-32-4 | 100 ml |
€438.60 | 2023-09-04 | ||
abcr | AB430820-50 ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF; . |
1380897-32-4 | 50 ml |
€598.30 | 2024-04-19 | ||
abcr | AB430820-50ml |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF; . |
1380897-32-4 | 50ml |
€598.30 | 2025-02-18 |
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHFに関する追加情報
Introduction to 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF (CAS No. 1380897-32-4)
3,4-Difluoro-5-methoxyphenylmagnesium bromide is a highly specialized organomagnesium compound that has garnered significant attention in the field of pharmaceutical synthesis and organic chemistry. As a Grignard reagent, it serves as a crucial intermediate in the preparation of complex molecular architectures, particularly in the development of novel therapeutic agents. The compound is dissolved in 2-MeTHF (2-methyltetrahydrofuran) to form a 0.5M solution, which enhances its reactivity and usability in various synthetic protocols.
The presence of both fluoro and methoxy substituents on the aromatic ring imparts unique electronic and steric properties to the molecule. These functional groups are well-documented for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in improving drug efficacy and reducing off-target effects. For instance, studies have demonstrated that fluorine atoms can enhance the lipophilicity of molecules, thereby facilitating better cell membrane penetration and improving bioavailability.
Moreover, the magnesium bromide moiety in this compound plays a pivotal role in its reactivity as a Grignard reagent. Organomagnesium species are renowned for their ability to participate in nucleophilic addition reactions, making them indispensable tools for constructing carbon-carbon bonds. This property is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many modern pharmaceuticals. The use of this reagent has been explored in the preparation of benzodiazepines, antidepressants, and anticancer agents, where precise functionalization is critical.
In recent years, there has been a surge in research focused on developing sustainable synthetic methodologies. The solution form of 3,4-Difluoro-5-methoxyphenylmagnesium bromide in 2-MeTHF aligns with this trend by providing a concentrated and stable form of the Grignard reagent. This allows for efficient use in multi-step syntheses without the need for additional purification steps, thereby reducing waste and improving overall process yields. The choice of 2-MeTHF as a solvent is also noteworthy, as it offers excellent solvency for organometallic compounds while maintaining low toxicity profiles compared to traditional alternatives like diethyl ether.
The chemical properties of this compound make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental to constructing biaryl structures, which are common motifs in biologically active molecules. For example, recent studies have utilized derivatives of 3,4-Difluoro-5-methoxyphenylmagnesium bromide to synthesize novel kinase inhibitors targeting diseases such as cancer and inflammatory disorders. The fluoro substituent's ability to influence electronic distribution has been shown to enhance binding interactions with protein targets, leading to more potent pharmacological effects.
Another area where this compound has shown promise is in the synthesis of fluorescent probes and bioimaging agents. The combination of fluorine atoms with aromatic rings can produce molecules with tunable emission properties, making them valuable tools for cellular imaging and diagnostic applications. Researchers have leveraged the reactivity of this Grignard reagent to introduce fluorinated aromatic cores into larger molecular frameworks designed for specific biological applications. Such efforts have contributed to advancements in real-time monitoring of biological processes at the molecular level.
The industrial significance of 3,4-Difluoro-5-methoxyphenylmagnesium bromide cannot be overstated. Its role as a building block in pharmaceutical synthesis underscores its versatility and importance. As drug discovery continues to evolve towards more complex molecular targets, the demand for high-quality organometallic intermediates like this one is expected to grow. Innovations in catalytic systems and green chemistry practices may further enhance its utility by improving reaction efficiency and sustainability.
In conclusion,3,4-Difluoro-5-methoxyphenylmagnesium bromide, when dissolved in 2-MeTHF, offers a robust platform for synthetic chemists working on cutting-edge pharmaceuticals and specialty chemicals. Its unique structural features and reactivity make it an invaluable tool for constructing functionally diverse molecules with potential therapeutic applications across multiple disease areas. As research progresses, we can anticipate further discoveries leveraging its capabilities to address unmet medical needs.
1380897-32-4 (3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF) Related Products
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 120788-31-0(1-amino-4-hexyne)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 113003-49-9(α-Chloro-9-anthraldoxime)
